REACTION_SMILES
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[CH3:15][C:16](=[O:17])[CH3:18].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][OH:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)cc(OC)c1OC
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Name
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Type
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product
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Smiles
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COc1cc(C=O)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:15][C:16](=[O:17])[CH3:18].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][OH:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(CO)cc(OC)c1OC
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)cc(OC)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |